N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C23H27ClN4O4 and its molecular weight is 458.94. The purity is usually 95%.
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Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a piperazine derivative. The molecular formula is C19H24ClN3O2, and it has a molecular weight of 357.87 g/mol. The presence of both hydrophilic and hydrophobic groups suggests potential for various interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
Huh7 (Hepatocellular) | 8.0 |
Caco2 (Colorectal) | 6.0 |
PC3 (Prostate) | 12.0 |
These findings suggest that the compound may interfere with critical signaling pathways involved in tumor growth.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Protein Kinases : The compound has shown selectivity for certain protein kinases, which play crucial roles in cell signaling and proliferation.
- Induction of Apoptosis : Studies suggest that the compound may promote apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : There is evidence to suggest that it may also modulate inflammatory responses, which are often associated with tumor progression.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
-
Study on Hepatocellular Carcinoma : In a study involving Huh7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
"The compound demonstrated significant cytotoxicity against Huh7 cells at concentrations as low as 8 µM" .
- Evaluation in Colorectal Cancer Models : Another study focused on colorectal cancer cell lines (Caco2), where the compound exhibited an IC50 value of 6 µM, indicating strong antiproliferative activity.
- In Vivo Studies : Preliminary in vivo studies using xenograft models have shown promising results, with treated groups exhibiting reduced tumor sizes compared to controls.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4/c1-27-8-10-28(11-9-27)19(16-6-7-20-21(12-16)32-15-31-20)14-26-23(30)22(29)25-13-17-4-2-3-5-18(17)24/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUVMUEQAOPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.